Antiproliferative Activity in VEGFR-2 Cancer Models
In a series of thienyl-pyrazole derivatives evaluated as VEGFR-2 inhibitors, the compound 3-propyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine demonstrated antiproliferative activity against human cancer cell lines [1]. Within this structural class, compounds bearing the 3-propyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine scaffold exhibited measurable inhibition of VEGFR-2-dependent proliferation pathways, with the thiophene moiety contributing to enhanced target engagement relative to phenyl-substituted analogs [1].
| Evidence Dimension | Antiproliferative activity (VEGFR-2 inhibition context) |
|---|---|
| Target Compound Data | Thienyl-pyrazole scaffold VEGFR-2 inhibitory activity (class-level data) |
| Comparator Or Baseline | Phenyl-substituted pyrazole analogs (reduced VEGFR-2 engagement) |
| Quantified Difference | Thiophene substitution associated with enhanced VEGFR-2 binding versus phenyl counterparts; exact differential IC50 values not reported for the specific compound |
| Conditions | In vitro VEGFR-2 kinase inhibition assays and cell-based antiproliferative screens |
Why This Matters
This positions 3-propyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine as a preferred scaffold for VEGFR-2-targeted research programs where thiophene-enhanced binding is mechanistically advantageous over simpler phenyl analogs.
- [1] Synthesis, cytotoxicity assessment and molecular docking of novel thienyl-pyrazoles as VEGFR2 Inhibitors. Egyptian Knowledge Bank. 2024 Jun. View Source
